molecular formula C14H13N9 B2856576 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile CAS No. 2200648-38-8

3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile

Cat. No.: B2856576
CAS No.: 2200648-38-8
M. Wt: 307.321
InChI Key: ZRGMFPJWBJBBDV-UHFFFAOYSA-N
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Description

3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile is a complex organic compound featuring a triazolo[4,3-b]pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors[_{{{CITATION{{{_1{Synthesis and biological evaluation of Novel N-(3-(6-methyl-1,2,4 ...

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of nitro groups or other oxidized functionalities.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine

In medicinal chemistry, 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile has shown potential as a therapeutic agent. Its biological activity has been explored in the context of cancer research, where it may act as an inhibitor of certain enzymes involved in tumor growth and metastasis.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context in which the compound is used. For example, in cancer research, it may inhibit enzymes like c-Met or Pim-1, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives: : These compounds share a similar core structure and have been studied for their biological activities.

  • N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-yl)phenyl)acetamide: : This compound has been explored for its anti-inflammatory and anticancer properties[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Properties

IUPAC Name

3-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N9/c1-21(14-11(6-15)16-4-5-17-14)10-7-22(8-10)13-3-2-12-19-18-9-23(12)20-13/h2-5,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGMFPJWBJBBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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